molecular formula C27H32O6 B1247752 Arisugacin C

Arisugacin C

Cat. No. B1247752
M. Wt: 452.5 g/mol
InChI Key: XKDGQMPLQPRTCS-HHPVDLARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arisugacin C is an organic heterotetracyclic compound that is 4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione substituted at position 4a by a hydroxy and and at position 9 by 4-methoxyphenyl group (the 4aS,6aR,12aR,12bR stereoisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, a tertiary alcohol, a cyclic ketone, an aromatic ether and a delta-lactone.

Scientific Research Applications

Alzheimer's Disease Treatment

Arisugacin C, along with other arisugacins, is primarily studied for its potential in treating Alzheimer's disease. It functions as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's. The inhibition of AChE helps in maintaining higher levels of acetylcholine, which is crucial for memory and cognitive functions. This compound has been recognized for its potential as a drug for Alzheimer's due to its selective inhibition properties (Otoguro et al., 1997), (Otoguro et al., 2000).

Antibacterial and Antifungal Properties

Studies have shown that this compound exhibits inhibitory activity against Escherichia coli and lethality against Artemia salina. This suggests its potential application in antibacterial and antifungal treatments (Li et al., 2014).

Structural and Synthetic Studies

This compound has been a subject of interest in structural and synthetic studies. The understanding of its structure and synthesis is critical for exploring its pharmacological potential and developing derivatives with improved efficacy (Hsung & Cole, 2004), (Sun et al., 2014), (Sunazuka et al., 2002).

properties

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

(1R,2R,7S,10R)-7-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-diene-5,16-dione

InChI

InChI=1S/C27H32O6/c1-24(2)22(28)10-11-25(3)21-14-18-20(33-26(21,4)12-13-27(24,25)30)15-19(32-23(18)29)16-6-8-17(31-5)9-7-16/h6-9,15,21,30H,10-14H2,1-5H3/t21-,25-,26-,27-/m1/s1

InChI Key

XKDGQMPLQPRTCS-HHPVDLARSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@]1(CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)(C)C

Canonical SMILES

CC1(C(=O)CCC2(C1(CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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